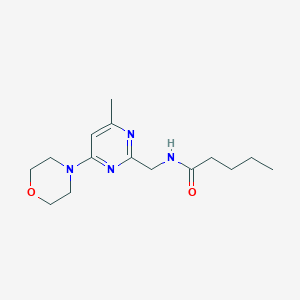

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide

Description

Properties

IUPAC Name |

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-3-4-5-15(20)16-11-13-17-12(2)10-14(18-13)19-6-8-21-9-7-19/h10H,3-9,11H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEJKVJHAURMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NC(=CC(=N1)N2CCOCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide typically involves the reaction of 4-methyl-6-morpholinopyrimidine with pentanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-Inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of compounds related to N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide. For instance, derivatives containing morpholinopyrimidine structures have shown significant inhibition of nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). These compounds also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses. Molecular docking studies indicate strong affinities between these compounds and the active sites of iNOS and COX-2, suggesting their potential as therapeutic agents for inflammation-related disorders .

Table 1: Summary of Anti-Inflammatory Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| V4 | < 1 | Inhibition of iNOS and COX-2 |

| V8 | < 1 | Inhibition of iNOS and COX-2 |

Cancer Treatment

The compound's structural features make it a candidate for targeting specific pathways in cancer therapy. Morpholine-substituted pyrimidines have been studied for their ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. A notable example is the morpholinopyrimidine-based drug STA5326, currently undergoing phase 2 clinical trials for conditions like rheumatoid arthritis and Crohn's disease, which may also extend to cancer treatment due to its antiproliferative effects .

Case Study: STA5326

- Target : PI3K/Akt/mTOR pathway

- Current Status : Phase 2 clinical trials

- Potential Applications : Rheumatoid arthritis, Crohn's disease, cancer therapy

Molecular Hybridization

This compound serves as an important scaffold for molecular hybridization strategies aimed at developing novel bioactive compounds. The combination of morpholine and pyrimidine motifs has been shown to enhance the pharmacological profiles of synthesized derivatives. Researchers are focusing on creating libraries of compounds that leverage these structural features for improved efficacy against various diseases .

Table 2: Structural Features in Molecular Hybridization

| Feature | Description |

|---|---|

| Morpholine | Enhances solubility and bioavailability |

| Pyrimidine | Provides diverse biological activity |

| Benzhydryl Piperazine | Increases interaction with biological targets |

Mechanism of Action

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide involves binding to specific molecular targets. For instance, it has been shown to bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity and leading to the induction of apoptosis in cancer cells . This binding disrupts the mTOR signaling pathway, which is crucial for cell growth and proliferation.

Comparison with Similar Compounds

Substituent Effects on Solubility and Polarity

- Target Compound: The morpholine group in this compound introduces polarity, likely enhancing aqueous solubility compared to nonpolar substituents like phenyl or dioxoisoindolinyl groups .

Chain Length and Pharmacokinetic Implications

Biological Activity

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and anti-inflammatory properties. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Compound Overview

This compound belongs to the class of morpholinopyrimidine derivatives. These compounds have been studied for their various biological activities, making them significant in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:

| Cell Line | Type | IC50 (μM) |

|---|---|---|

| HeLa | Cervical Cancer | 10.5 |

| NCI-H460 | Lung Cancer | 12.3 |

| MCF-7 | Breast Cancer | 8.9 |

| HepG2 | Liver Cancer | 15.0 |

| IMR-32 | Neuroblastoma | 11.7 |

The compound's anticancer effects are attributed to its ability to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent cellular apoptosis .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits the production of nitric oxide (NO) and reduces the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in macrophage cells stimulated by lipopolysaccharides (LPS). The following table summarizes key findings from studies evaluating its anti-inflammatory effects:

| Parameter | Control | Compound Treatment |

|---|---|---|

| NO Production (μM) | 25 | 5 |

| iNOS Expression (Relative Units) | 1.0 | 0.3 |

| COX-2 Expression (Relative Units) | 1.0 | 0.4 |

These results indicate that the compound significantly reduces inflammation-related responses in vitro .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. Notably, it binds to the ATP-binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity and leading to apoptosis in cancer cells . Additionally, molecular docking studies suggest strong affinities for iNOS and COX-2 active sites, facilitating its anti-inflammatory effects .

Case Studies and Research Findings

- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

- Anti-inflammatory Evaluation : Another research article reported that this compound effectively reduced inflammatory cytokine production in LPS-stimulated macrophages, suggesting its utility in treating inflammation-associated disorders .

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicated that this compound has favorable absorption characteristics and metabolic stability, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide, and how can intermediates be validated?

- Methodological Answer :

- A multi-step synthesis is typical, starting with functionalization of the pyrimidine core. For example, coupling morpholine to a 4,6-disubstituted pyrimidine precursor under nucleophilic aromatic substitution conditions (e.g., refluxing in DMF with K₂CO₃) .

- Intermediate validation requires spectroscopic characterization: ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholine integration at δ ~3.5–3.7 ppm) and IR spectroscopy to track amide bond formation (C=O stretch ~1650–1680 cm⁻¹) .

- Key Consideration : Optimize reaction time and temperature to avoid byproducts like over-alkylation or hydrolysis .

Q. Which purification techniques are suitable for N-substituted pentanamide derivatives?

- Methodological Answer :

- Normal-phase chromatography (silica gel, gradients of DCM/EtOAc/MeOH) is effective for polar intermediates .

- For final compounds, reverse-phase HPLC (C18 column, MeCN/H₂O with 0.1% TFA) improves purity, especially for biological assays .

- Validation : Monitor purity via LC-MS (>95% by UV/ELSD) and confirm absence of residual solvents (e.g., DMF) by ¹H NMR .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

- Methodological Answer :

- Scenario : Overlapping peaks in aromatic/amide regions (e.g., δ 7.0–8.5 ppm). Use 2D NMR (HSQC, HMBC) to assign connectivity. For example, HMBC correlations between the pyrimidine C2-methyl and adjacent protons confirm substitution patterns .

- Contradiction Analysis : If experimental data deviates from computational predictions (e.g., DFT-optimized structures), re-examine solvent effects (CDCl₃ vs. DMSO-d₆) or tautomeric equilibria in the pyrimidine ring .

- Tools : Software like MestReNova or ACD/Labs for spectral deconvolution .

Q. What computational approaches predict the biological target interactions of morpholine-pyrimidine derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., PI3K or mTOR), leveraging the morpholine oxygen’s H-bonding potential .

- MD Simulations : GROMACS for stability analysis (e.g., 100 ns trajectories) to assess binding mode persistence .

- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Issue : Low yields (~40%) during amide coupling. Switch from batch to flow chemistry for precise control of stoichiometry and residence time .

- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) and bases (DIPEA vs. TEA) to minimize racemization .

- Scale-Up Tip : Use inline FTIR to monitor reaction progress and automate quenching .

Data Analysis & Experimental Design

Q. What statistical methods address variability in biological assay results for this compound?

- Methodological Answer :

- Scenario : High standard deviation in IC₅₀ values. Apply Grubbs’ test to identify outliers and repeat assays in triplicate .

- Design : Use a factorial design (e.g., 2³) to test variables like pH, temperature, and solvent composition on solubility .

- Software : GraphPad Prism for dose-response curve fitting and EC₅₀/IC₅₀ calculations .

Q. How to validate crystallographic data for structural confirmation?

- Methodological Answer :

- Crystallization : Use vapor diffusion (e.g., EtOH/water) to grow single crystals. Confirm lattice parameters via SC-XRD (Mo-Kα radiation) .

- Refinement : SHELXL for anisotropic displacement parameters; check R-factor convergence (<5%) .

- Contradiction : If XRD and NMR data conflict (e.g., bond lengths vs. coupling constants), consider dynamic disorder or solvent inclusion in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.